molecular formula C10H16O6 B14883102 4-(Ethoxycarbonyl)heptanedioic acid

4-(Ethoxycarbonyl)heptanedioic acid

Cat. No.: B14883102
M. Wt: 232.23 g/mol
InChI Key: DLMYEESENYGTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

4-(Ethoxycarbonyl)heptanedioic acid can be synthesized by reacting pimelic acid with ethyl chloroacetoacetate in hot acetic acid . This reaction yields the desired compound, which can then be purified and used in further chemical processes. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound is produced efficiently and with high purity.

Chemical Reactions Analysis

4-(Ethoxycarbonyl)heptanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)heptanedioic acid involves its interaction with various molecular targets and pathways. As a carbonyl compound, it can participate in reactions that modify its structure and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

4-(Ethoxycarbonyl)heptanedioic acid can be compared with other similar compounds, such as:

  • 4-Acetyl-4-(ethoxycarbonyl)pimelic acid
  • Ethyl 2,2-bis(2-carboxyethyl)acetoacetate
  • 3-Acetyl-3-(ethoxycarbonyl)pentane-1,5-dicarboxylic acid

These compounds share similar structural features but may differ in their reactivity, applications, and specific uses. The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions .

Properties

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

4-ethoxycarbonylheptanedioic acid

InChI

InChI=1S/C10H16O6/c1-2-16-10(15)7(3-5-8(11)12)4-6-9(13)14/h7H,2-6H2,1H3,(H,11,12)(H,13,14)

InChI Key

DLMYEESENYGTSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.